ethyl [2-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl [2-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of ethyl [2-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the key intermediates, which are then combined through a series of reactions to form the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
Ethyl [2-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific functional groups involved. The major products formed from these reactions can vary, but they often include derivatives with modified functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structure and properties. In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which ethyl [2-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used.
Comparison with Similar Compounds
When compared to other similar compounds, ethyl [2-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate stands out due to its unique combination of functional groups and structural features. Similar compounds may include other pyrazolo[3,4-b]pyridine derivatives or thiazole-containing molecules, each with their own distinct properties and applications.
Biological Activity
Ethyl [2-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of a pyrazolo[3,4-b]pyridine moiety and a thiazole ring, which are known for their diverse biological activities. The presence of cyclopropyl and isopropyl groups may influence its pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing pyrazole and thiazole rings exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Many derivatives have shown efficacy against various cancer cell lines.
- Antimicrobial Properties : Compounds with similar structures have demonstrated significant antibacterial and antifungal activities.
- Enzyme Inhibition : Several studies suggest that these compounds can inhibit key enzymes involved in disease processes.
Case Studies and Research Findings
-
Anticancer Activity :
A study on pyrazolo[3,4-b]pyridine derivatives indicated that modifications at the 6-position could enhance anticancer activity. The compound's structural features allow for interactions with protein targets involved in cell proliferation pathways, potentially leading to apoptosis in cancer cells. Table 1 summarizes the IC50 values of related compounds against various cancer cell lines.Compound Cell Line IC50 (µM) A A549 5.2 B HeLa 3.8 C MCF7 4.5 -
Antimicrobial Activity :
Research has shown that thiazole derivatives possess notable antifungal properties. In vitro studies demonstrated that this compound exhibited significant activity against common fungal pathogens such as Candida albicans and Aspergillus niger. Table 2 presents the minimum inhibitory concentrations (MIC) for various fungi.Fungal Strain MIC (µg/mL) Candida albicans 12 Aspergillus niger 15 Fusarium oxysporum 20
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit enzymes such as kinases involved in signaling pathways critical for cancer cell survival.
- Receptor Interaction : The structural motifs may facilitate binding to specific receptors or proteins, altering their activity and leading to therapeutic effects.
Properties
Molecular Formula |
C20H23N5O3S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
ethyl 2-[2-[(6-cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C20H23N5O3S/c1-4-28-17(26)7-13-10-29-20(22-13)24-19(27)14-8-16(12-5-6-12)23-18-15(14)9-21-25(18)11(2)3/h8-12H,4-7H2,1-3H3,(H,22,24,27) |
InChI Key |
NABZHOQZNUZPPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C4CC4 |
Origin of Product |
United States |
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